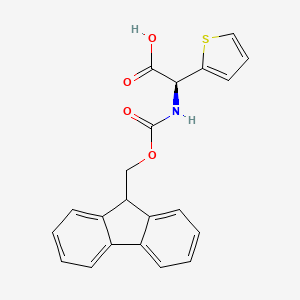

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Fmoc-D-(2-Thienyl)glycine, also known as Fmoc-(S)-2-Thienylglycine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, is a compound with a variety of applications in proteomics studies and solid phase peptide synthesis techniques .

Target of Action

The primary target of Fmoc-D-(2-Thienyl)glycine is the amine group in peptide chains . The compound acts as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-D-(2-Thienyl)glycine operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial for the correct formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the sequential addition of amino acids in a controlled manner, facilitating the synthesis of complex peptides .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-(2-Thienyl)glycine are largely determined by its role in peptide synthesis. Instead, it is removed during the synthesis process .

Result of Action

The use of Fmoc-D-(2-Thienyl)glycine results in the successful synthesis of peptide chains . By protecting the amine group, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of Fmoc-D-(2-Thienyl)glycine is influenced by the conditions of the peptide synthesis process . For instance, the presence of a base like piperidine is necessary for the removal of the Fmoc group . Therefore, the compound’s efficacy and stability are dependent on the specific environment and conditions of the synthesis process .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, often referred to as Fmoc-Thiophenyl-Acetic Acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a thiophenyl acetic acid moiety. The Fmoc group is known for its stability and protection during chemical reactions, while the thiophenyl component can enhance biological interactions through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to Fmoc-Thiophenyl-Acetic Acid exhibit a range of biological activities, particularly in inhibiting key enzymes and modulating cellular pathways. The following sections summarize the findings from various studies.

Inhibition of Enzymes

- Inhibition of InhA : Studies have shown that related compounds effectively inhibit InhA, an enzyme critical in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition is vital for developing new anti-tuberculosis agents .

- Histone Deacetylase (HDAC) Inhibition : Some derivatives have demonstrated potent inhibition against class I and II HDACs, with IC50 values ranging from 14 to 67 nM. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Activity : Research has indicated that fluorenone derivatives, which share structural similarities with Fmoc-Thiophenyl-Acetic Acid, possess significant antiproliferative properties. Compounds with linear alkyl side chains have shown improved activity compared to those with branched or bulky groups .

The mechanism by which Fmoc-Thiophenyl-Acetic Acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group provides stability during synthesis and enhances solubility, while the thiophenyl moiety may engage in hydrogen bonding and hydrophobic interactions with biological targets.

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Enzyme/Pathway | Activity | IC50 (nM) |

|---|---|---|---|

| Fmoc-Thiophenyl-Acetic Acid | InhA | Inhibition | TBD |

| Azumamide C | HDAC1-3 | Inhibition | 14 - 67 |

| Fluorenone Derivative | Topoisomerase IB | Antiproliferative | TBD |

Case Studies

- Mycobacterium tuberculosis : A study reported the synthesis and screening of several fluorenone derivatives against M. tuberculosis strains. Compounds that inhibited InhA showed promise as potential anti-tuberculosis agents, highlighting the importance of structural modifications for enhancing efficacy .

- Cancer Research : The evaluation of azumamides against HDAC isoforms revealed selective inhibition patterns that could be exploited for therapeutic purposes in cancer treatment. The findings indicate that modifications in the chemical structure significantly influence biological activity .

科学研究应用

Biological Activities

Research has demonstrated several biological activities associated with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid:

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial activity against various strains of bacteria and fungi. For instance, compounds with similar structures have been evaluated for their efficacy against multidrug-resistant microorganisms, demonstrating potential as antimicrobial agents .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Peptide Drug Development : Its structure allows for incorporation into peptide-based drugs, potentially enhancing their stability and bioavailability.

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential use against resistant bacterial strains |

| Anticancer Therapies | Induction of apoptosis in cancer cells |

| Peptide Synthesis | Utilization in the formation of stable peptide drugs |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Evaluation : A study reported that derivatives with thiophene rings showed significant antimicrobial activity against Gram-positive bacteria .

- Cancer Cell Studies : Research indicated that specific modifications to the Fmoc group could enhance anticancer properties, suggesting avenues for drug design .

- Peptide Therapeutics : The incorporation of this compound into peptide chains has been shown to improve the pharmacokinetic profiles of therapeutic peptides .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQXSEXNUPRHPV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152517 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211682-13-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211682-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。